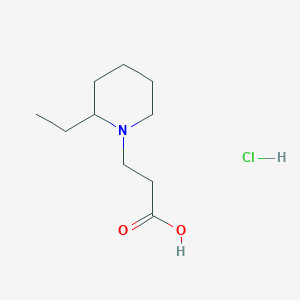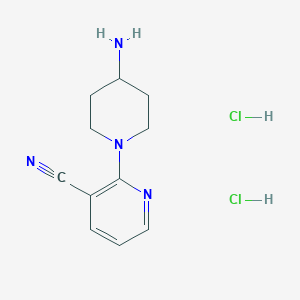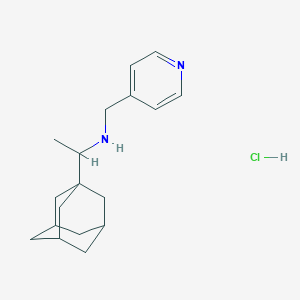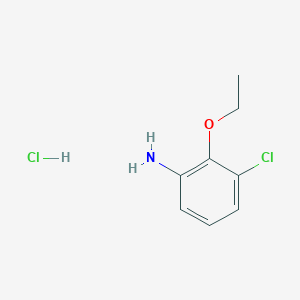
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate
Übersicht
Beschreibung
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate (MMEONAO) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene, a common aromatic hydrocarbon, and has been found to exhibit a variety of biochemical and physiological effects. We will also discuss future directions for research involving MMEONAO.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has been studied for its potential applications in scientific research, including as an inhibitor of enzymes, as a substrate for metabolic studies, and as a fluorescent probe for imaging. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it useful for studying the effects of acetylcholine on the nervous system. (2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has also been used as a substrate for metabolic studies, as it is readily metabolized by human cells. Finally, it has been used as a fluorescent probe for imaging, as it emits light when exposed to ultraviolet light.
Wirkmechanismus
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate is believed to act on a variety of biochemical and physiological processes. Its inhibition of acetylcholinesterase is believed to be due to its ability to bind to the enzyme, preventing it from breaking down acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. In addition, it has been found to modulate the activity of several ion channels, including potassium and calcium channels, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on behavior and cognition. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This can lead to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition. Finally, it has been found to modulate the activity of several ion channels, which can affect the transmission of electrical signals in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized in a two-phase system. It is also readily metabolized by human cells, making it useful for metabolic studies. Additionally, it emits light when exposed to ultraviolet light, making it a useful fluorescent probe for imaging.
However, there are also some limitations to using (2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate in lab experiments. It has a relatively short half-life, so it must be used quickly after synthesis. In addition, it has been found to be toxic at high concentrations, so care must be taken when using it in experiments.
Zukünftige Richtungen
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has a wide range of potential applications in scientific research, and there are many future directions for research involving this compound. One potential direction is to further investigate its mechanism of action, as it is believed to act on a variety of biochemical and physiological processes. Another potential direction is to explore its use as a fluorescent probe for imaging, as it emits light when exposed to ultraviolet light. Additionally, further research could be done to explore its potential applications in metabolic studies, as it is readily metabolized by human cells. Finally, further research could be done to explore its potential therapeutic applications, as it has been found to inhibit the enzymes acetylcholinesterase and monoamine oxidase.
Eigenschaften
IUPAC Name |
1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.C2H2O4/c1-12(11-17-2)16-10-14-8-5-7-13-6-3-4-9-15(13)14;3-1(4)2(5)6/h3-9,12,16H,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIDLKFSBRNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate | |
CAS RN |
1185303-91-6 | |
| Record name | 1-Naphthalenemethanamine, N-(2-methoxy-1-methylethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B3088398.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)



![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/structure/B3088435.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/structure/B3088445.png)



